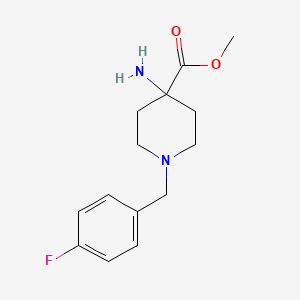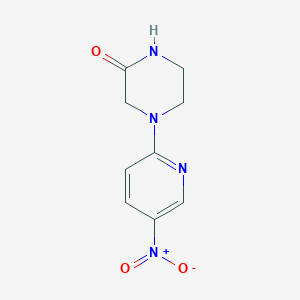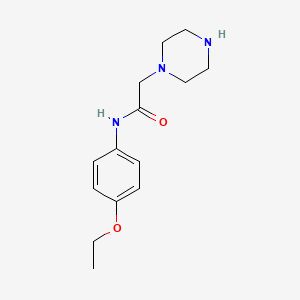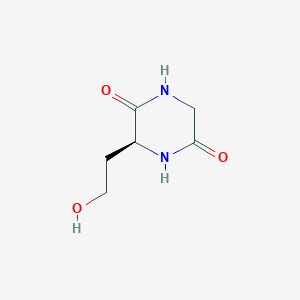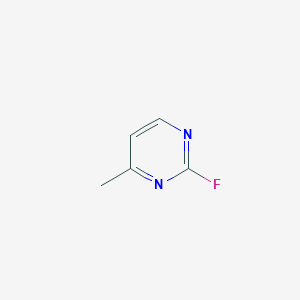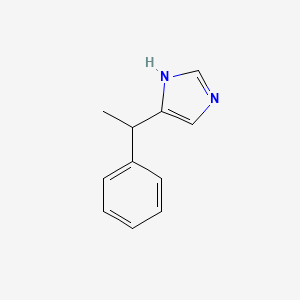
5-(1-phenylethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-phenylethyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a phenylethyl group at the 5-position. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-phenylethyl)-1H-imidazole typically involves the reaction of imidazole with a phenylethyl halide under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors may be used to optimize the production process .
化学反応の分析
Types of Reactions: 5-(1-phenylethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of imidazole carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Imidazole carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
5-(1-phenylethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 5-(1-phenylethyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in its role as an anesthetic agent (etomidate), it binds to the GABA_A receptor, enhancing the inhibitory effects of GABA by increasing the duration of chloride ion channel opening. This leads to a sedative effect by depressing central nervous system activity .
類似化合物との比較
1H-Imidazole-5-carboxylic acid: Shares the imidazole core but differs in the functional group at the 5-position.
1-Phenylethyl-1H-imidazole-4-carboxylic acid: Similar structure with a carboxylic acid group at the 4-position.
Metomidate: A methyl ester derivative used in radiopharmaceutical applications
Uniqueness: 5-(1-phenylethyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various pharmaceutical agents and its role in central nervous system modulation set it apart from other imidazole derivatives .
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
5-(1-phenylethyl)-1H-imidazole |
InChI |
InChI=1S/C11H12N2/c1-9(11-7-12-8-13-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13) |
InChIキー |
FDKDATUVJLVLHB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=CN=CN2 |
正規SMILES |
CC(C1=CC=CC=C1)C2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


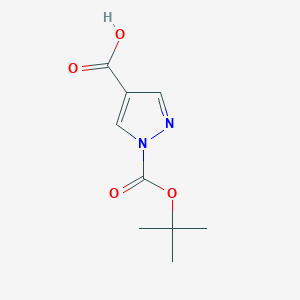
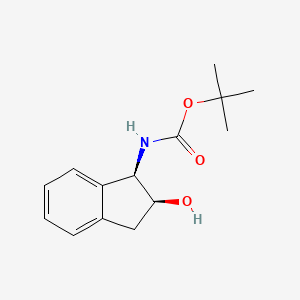
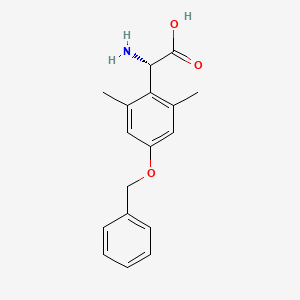
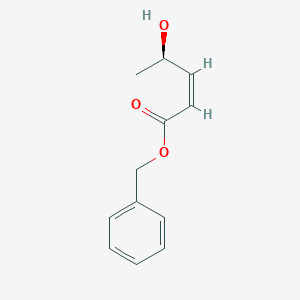
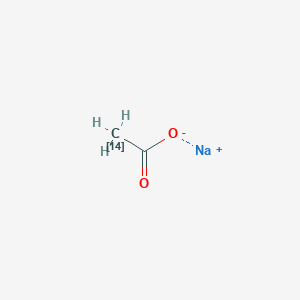
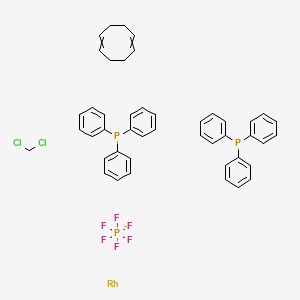
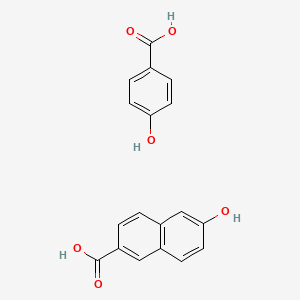
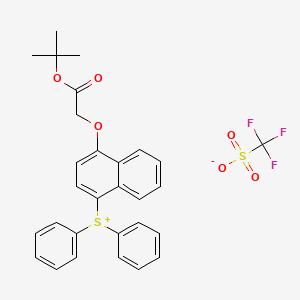
![Decahydropyrrolo[3,4-b]pyrrolizine](/img/structure/B1644778.png)
